5-bromo-N-[2-[[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]furan-2-carboxamide
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Description
5-bromo-N-[2-[[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]furan-2-carboxamide is a useful research compound. Its molecular formula is C21H16BrFN2O2S and its molecular weight is 459.33. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been used in the treatment of type 2 diabetes mellitus , suggesting that this compound may also target pathways related to glucose metabolism.
Biochemical Pathways
Similar compounds have been used as sodium-dependent glucose co-transporter 2 (sglt2) inhibitors , which suggests that this compound may also affect glucose metabolism pathways.
Pharmacokinetics
The compound’s solubility in common organic solvents such as ethanol and dimethylformamide suggests it may have good bioavailability.
Result of Action
If it acts as an sglt2 inhibitor like similar compounds , it would reduce glucose reabsorption in the kidneys, leading to a decrease in blood glucose levels.
Action Environment
The compound is described as a stable solid that may decompose under certain conditions, such as high temperatures or the presence of strong oxidizing agents . These environmental factors could influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
The compound 5-bromo-N-[2-[[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]furan-2-carboxamide plays a role in various biochemical reactions . It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been found to participate in free radical reactions . The nature of these interactions is largely dependent on the specific biochemical context and can involve various types of bonding and intermolecular forces .
Cellular Effects
This compound influences cell function in several ways. It can impact cell signaling pathways, gene expression, and cellular metabolism . The exact effects can vary depending on the cell type and the specific cellular context.
Molecular Mechanism
The molecular mechanism of action of this compound involves a variety of interactions at the molecular level . These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This can include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and can also include effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues can involve various transporters or binding proteins . It can also have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function . This can include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
5-bromo-N-[2-[[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrFN2O2S/c22-18-10-9-17(27-18)21(26)24-11-12-28-20-15-3-1-2-4-16(15)25-19(20)13-5-7-14(23)8-6-13/h1-10,25H,11-12H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNTYKJRHTUSJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)F)SCCNC(=O)C4=CC=C(O4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.